H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH is a peptide composed of the amino acids alanine, valine, proline, isoleucine, glutamine, lysine, and serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can produce large quantities of peptides with high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and serine.
Reduction: This reaction can reduce disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create peptide analogs.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can produce allysine, while reduction can break disulfide bonds to yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and products.
Wirkmechanismus
The mechanism of action of H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and protein synthesis. The exact pathways depend on the biological context and the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
H-Ala-Val-Pro-Ile-Ala-Gln-Lys-Ser-OH: can be compared to other peptides with similar sequences or functions. Some similar compounds include:
H-Ile-Lys-Val-Ala-Val-OH: Known for promoting cell adhesion and neurite outgrowth.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Used in various biological studies.
Tirzepatide: A peptide with a complex sequence used in therapeutic research.
This compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
402594-20-1 |
---|---|
Molekularformel |
C36H64N10O11 |
Molekulargewicht |
813.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H64N10O11/c1-7-19(4)28(45-33(53)25-12-10-16-46(25)35(55)27(18(2)3)44-29(49)20(5)38)34(54)40-21(6)30(50)41-23(13-14-26(39)48)32(52)42-22(11-8-9-15-37)31(51)43-24(17-47)36(56)57/h18-25,27-28,47H,7-17,37-38H2,1-6H3,(H2,39,48)(H,40,54)(H,41,50)(H,42,52)(H,43,51)(H,44,49)(H,45,53)(H,56,57)/t19-,20-,21-,22-,23-,24-,25-,27-,28-/m0/s1 |
InChI-Schlüssel |
PNERDNPFFFQJFA-ADWUDYDCSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.